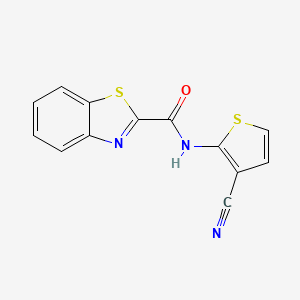

N-(3-cyanothiophen-2-yl)-1,3-benzothiazole-2-carboxamide

Description

N-(3-Cyanothiophen-2-yl)-1,3-benzothiazole-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via a carboxamide group to a 3-cyanothiophene moiety. This compound was designed as part of a series of thienotriazine and acetamide derivatives targeting dual EGFR/HER2 kinases, critical regulators in cancer cell proliferation and survival . Its synthesis likely involves coupling a benzothiazole-2-carbonyl chloride with 3-cyano-thiophen-2-amine, a methodology analogous to other carboxamide derivatives .

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N3OS2/c14-7-8-5-6-18-12(8)16-11(17)13-15-9-3-1-2-4-10(9)19-13/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDAJCYPQSTXHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=C(C=CS3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-1,3-benzothiazole-2-carboxamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . This reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the acylation process. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and carboxamide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Benzothiazole derivatives, including N-(3-cyanothiophen-2-yl)-1,3-benzothiazole-2-carboxamide, have been investigated for their potential anticancer properties. These compounds exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties

Recent research indicates that compounds featuring the benzothiazole moiety possess significant antimicrobial activity. The incorporation of the cyanothiophen group enhances this activity, making it a candidate for developing new antimicrobial agents. In vitro tests have shown effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Neuroprotective Effects

Benzothiazole derivatives are also being explored for neuroprotective effects. Studies indicate that these compounds can mitigate neurotoxicity and may offer therapeutic benefits in neurodegenerative diseases. The mechanism involves modulation of oxidative stress and inflammatory responses in neuronal cells .

Materials Science

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly as a semiconductor material in organic light-emitting diodes (OLEDs) and organic solar cells. The compound's ability to form stable thin films enhances its utility in these applications .

Dyes and Pigments

This compound can also be utilized in dye synthesis due to its vibrant color properties. It has been employed as a sensitizing dye in photochemical applications, demonstrating potential for use in solar energy conversion technologies .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity Evaluation

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This study highlights the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

In vitro antimicrobial assays were performed against Gram-positive and Gram-negative bacteria using this compound. The compound demonstrated notable inhibition zones, suggesting strong antimicrobial efficacy. Further studies are warranted to explore its mechanism of action.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s analogs vary in substituents on the benzothiazole, thiophene, or aryl groups, influencing physicochemical and pharmacological properties. Key examples include:

Key Observations :

- Linker Modifications : Replacing carboxamide with thiourea () introduces flexibility and altered hydrogen-bonding capacity, which may shift biological targets.

- Aryl Substituents : Biphenyl () and morpholine-phenyl () groups increase lipophilicity, likely influencing membrane permeability and pharmacokinetics.

Pharmacological Activities

- Kinase Inhibition : The target compound’s EGFR/HER2 inhibitory activity contrasts with the diuretic effect of biphenyl derivatives (), highlighting how aryl group substitutions redirect biological targeting.

- Computational Insights: Molecular docking studies (e.g., ) suggest that hydrophobic pocket fitting is critical for activity. The cyanothiophene moiety may optimize interactions in kinase pockets, whereas bulkier substituents (e.g., biphenyl) might hinder binding.

Physicochemical Properties

- Polarity: The cyano group increases dipole moments compared to chloro () or ethoxy () substituents.

Computational and Crystallographic Characterization

Biological Activity

N-(3-cyanothiophen-2-yl)-1,3-benzothiazole-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and highlighting its applications in pharmaceuticals.

Chemical Structure and Properties

This compound features a benzothiazole moiety linked to a thiophene ring with a cyano group. Its molecular formula is , and it possesses unique electronic properties due to its structural components.

Antibacterial Activity

Studies have indicated that this compound exhibits significant antibacterial properties. It has shown effectiveness against various strains of bacteria, potentially due to its ability to interfere with bacterial metabolic pathways. For instance, in vitro assays demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antibacterial potential.

Antitumor Activity

Similar compounds within the benzothiazole family have been investigated for their antitumor effects. Preliminary studies suggest that this compound may also possess antitumor activity. Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that further exploration of this compound's antitumor potential is warranted.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. For example, it may act as an inhibitor of tyrosinase, an enzyme critical in melanin production. In related studies, analogs of benzothiazole derivatives showed promising inhibitory activity against tyrosinase with IC50 values significantly lower than standard inhibitors like kojic acid .

Research Findings and Case Studies

A summary of key research findings regarding the biological activity of this compound is presented below:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antibacterial | Effective against multiple bacterial strains with varying MIC values. |

| Study 2 | Antitumor | Induced cytotoxicity in cancer cell lines; further studies needed for mechanism elucidation. |

| Study 3 | Enzyme Inhibition | Demonstrated significant tyrosinase inhibition; IC50 values lower than standard controls. |

The mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with biological targets through hydrogen bonding and π–π stacking interactions due to its aromatic structure and functional groups. These interactions could disrupt normal biochemical pathways in microbial cells and cancerous tissues .

Conclusion and Future Directions

This compound shows promise as a biologically active compound with potential applications in antibacterial and antitumor therapies. Future research should focus on:

- Detailed mechanistic studies to understand its action at the molecular level.

- In vivo studies to evaluate efficacy and safety profiles.

- Structural modifications to enhance biological activity and reduce toxicity.

The exploration of this compound could lead to significant advancements in therapeutic options for bacterial infections and cancer treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-cyanothiophen-2-yl)-1,3-benzothiazole-2-carboxamide?

- Methodology : The compound can be synthesized via coupling reactions between benzothiazole-2-carboxylic acid derivatives and substituted thiophene amines. For example, similar benzothiazole carboxamides are prepared using 2-chloropyridine-3-carboxylic acid and amino-benzothiazole precursors under reflux conditions in solvents like ethanol or THF, followed by purification via recrystallization or chromatography . Key steps include activating the carboxylic acid (e.g., using POCl₃ or carbodiimides) and optimizing coupling efficiency through temperature control (e.g., 170–210°C).

Q. How is the compound characterized to confirm its structural integrity?

- Methodology : Characterization typically involves:

- Spectroscopy : ¹H/¹³C NMR to verify proton and carbon environments (e.g., aromatic thiophene and benzothiazole signals ).

- Elemental Analysis : To confirm C, H, N, S composition.

- Mass Spectrometry : HRMS or ESI-MS for molecular weight validation (e.g., HRMS data in DMSO-d₆ with δ values for key functional groups ).

- IR Spectroscopy : Identification of amide C=O stretches (~1650–1700 cm⁻¹) and nitrile C≡N peaks (~2200 cm⁻¹) .

Q. What solvents and purification methods are optimal for isolating the compound?

- Methodology : Ethanol and THF are common solvents for reflux reactions. Post-synthesis, purification may involve:

- Recrystallization : Using ethanol/water mixtures for high-purity crystals.

- Chromatography : Flash chromatography with ethyl acetate/hexane gradients to separate byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in benzothiazole carboxamide synthesis?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) may enhance coupling efficiency compared to ethanol .

- Catalysts : Use of triethylamine or DMAP to accelerate amide bond formation.

- Temperature Gradients : Gradual heating (e.g., 90°C to 210°C) to minimize side reactions, as seen in thiazolidinone syntheses .

- Monitoring Reaction Progress : TLC or HPLC to track intermediate formation and adjust reaction times .

Q. How should researchers resolve discrepancies in biological activity data across studies?

- Methodology :

- Standardized Assays : Use consistent microbial strains (e.g., E. coli ATCC 25922) and MIC/MBC protocols to ensure reproducibility .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on thiophene vs. benzothiazole) to explain variance in antimicrobial potency .

- Docking Studies : Computational modeling to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What strategies are effective for analyzing and mitigating toxicity in preclinical studies?

- Methodology :

- In Vitro Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess IC₅₀ values and selectivity indices .

- Metabolic Profiling : LC-MS to identify reactive metabolites (e.g., epoxides or quinones) that may contribute to off-target effects .

- In Silico Toxicity Prediction : Tools like ProTox-II to flag potential hepatotoxicity or mutagenicity risks .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound?

- Methodology :

- Enzyme Inhibition Assays : Target-specific assays (e.g., kinase or protease inhibition) using purified enzymes and fluorogenic substrates .

- Gene Expression Profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated microbial/cancer cells .

- Crystallography : Co-crystallization with target proteins (e.g., bacterial gyrase) to resolve binding modes .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the antimicrobial efficacy of benzothiazole derivatives?

- Approach :

- Experimental Variables : Differences in microbial strains, inoculum size, or culture media (e.g., Mueller-Hinton vs. RPMI) can alter MIC values .

- Compound Stability : Assess degradation under assay conditions (e.g., pH sensitivity) via HPLC .

- Synergistic Effects : Test combinations with adjuvants (e.g., efflux pump inhibitors) to enhance activity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.